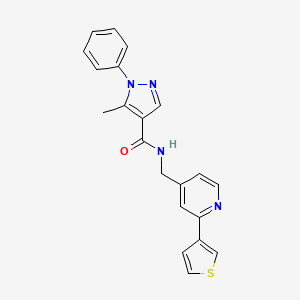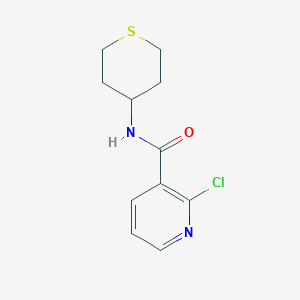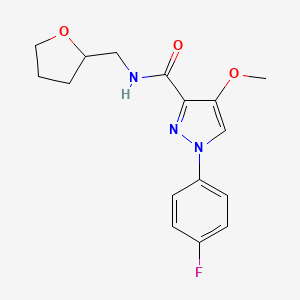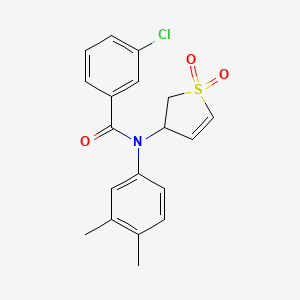![molecular formula C19H13ClN4O2 B2836288 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone CAS No. 477858-10-9](/img/structure/B2836288.png)
1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone (CBPOP) is a chemical compound with a wide variety of applications in the scientific field. This compound was first synthesized by the researchers at the University of California, San Francisco in 1997 and has since been studied extensively for its potential applications in various areas. CBPOP has been used in various scientific research applications, such as drug discovery and development, biochemistry, and physiology. This compound has also been used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of various compounds.
Scientific Research Applications
Anticancer Potential
1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone and related compounds have shown promise in cancer research. For instance, certain 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents, particularly against breast and colorectal cancer cell lines. These compounds have been observed to cause G(1) phase arrest in cells, followed by induction of apoptosis. The molecular target of these apoptosis inducers has been identified as TIP47, an IGF II receptor-binding protein, highlighting their potential as novel anticancer agents (Zhang et al., 2005).
Antimicrobial Activity
Some derivatives of 1,3,4-oxadiazoles, which share structural similarities with this compound, have exhibited significant antimicrobial activity. These compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating notable efficacy at specific concentrations (Shailaja et al., 2010).
Optical Properties for Technological Applications
The optical properties of various 1,3,4-oxadiazole derivatives, closely related to the compound , have been extensively studied. These compounds exhibit unique fluorescence spectral characteristics, making them potential candidates for technological applications like sensors and organic light-emitting diodes (OLEDs). Their absorption and emission maxima are influenced by substituent groups, indicating their versatility in optical applications (Ge et al., 2014).
Synthesis and Structural Analysis for Drug Development
The synthesis and structural analysis of compounds similar to this compound have been a focus in drug development. These studies involve creating novel derivatives and analyzing their structures using various techniques like NMR, HRMS, and X-ray crystallography. Such research is crucial in understanding the properties of these compounds and their potential as drug candidates (Yang et al., 2011).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-16-4-1-13(2-5-16)11-24-12-15(3-6-17(24)25)19-22-18(23-26-19)14-7-9-21-10-8-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHJOEUNBYOLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2836209.png)



![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2836215.png)




![4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2836225.png)
![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)
